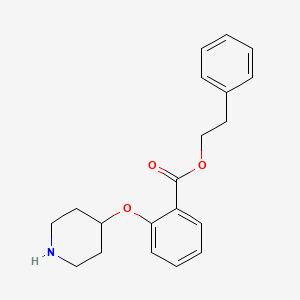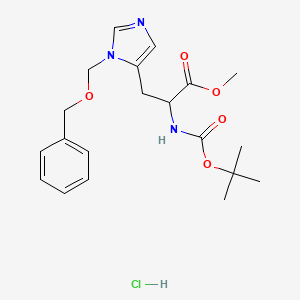
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of acetamide, featuring a bromo, methoxy, and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: The major product is N-(4-amino-5-methoxy-2-nitrophenyl)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-substituted-5-methoxy-2-nitrophenyl)acetamide.
Scientific Research Applications
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is not fully understood. its derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of functional groups like nitro and bromo allows for specific interactions with these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(4-bromo-2-nitrophenyl)acetamide
Uniqueness
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9BrN2O4 |
|---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O4/c1-5(13)11-7-4-9(16-2)6(10)3-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ODLTXFKHCASYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


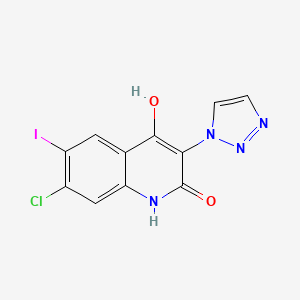
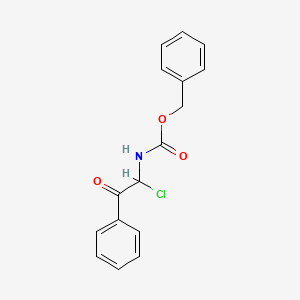
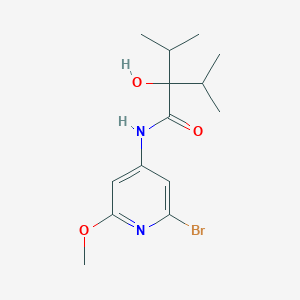
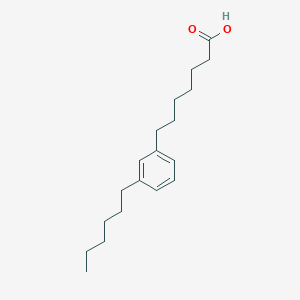
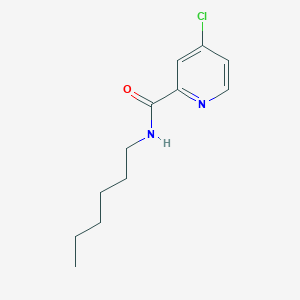
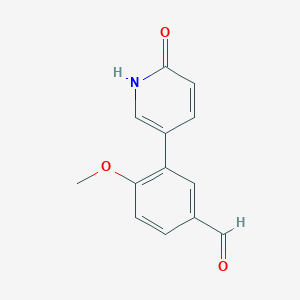
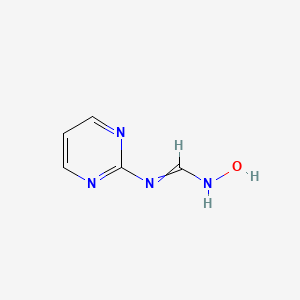
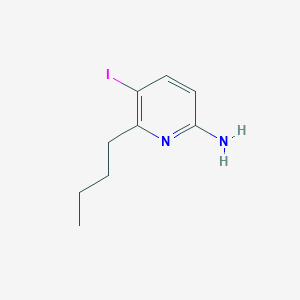

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
